molecular formula C25H34O4 B1247245 17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate

17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate

Cat. No. B1247245
M. Wt: 398.5 g/mol
InChI Key: LQDKHUPZQHCHDD-VAFBSOEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate is a steroid ester.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques

    Research shows a variety of synthetic techniques for compounds related to 17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate. For instance, Larkin et al. (2002) discuss the synthesis of a related compound, 17α-Methyl-11β-arylestradiol, elaborating on the process of stereoselective epoxidation and the introduction of the aryl appendage (Larkin et al., 2002).

  • Chemical Properties and Reactions

    Schwarz et al. (2003) conducted research on the synthesis and conformation of diastereomeric diols in a similar compound series, offering insights into the chemical behavior and potential applications of these compounds (Schwarz et al., 2003).

Receptor Binding and Biological Activity

  • Receptor Binding Studies: Tapolcsányi et al. (2002) synthesized and tested steroidal isomers related to 17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate, providing information on their binding affinities to estrogen, androgen, and progesterone receptors. This research offers valuable insights into the receptor selectivity of these compounds (Tapolcsányi et al., 2002).

Analytical and Structural Studies

  • Structural Analysis: Modica et al. (2003) detailed the crystal structure of steroidal monoenes derived from compounds similar to 17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate. Their research contributes to the understanding of the molecular structure and stereochemistry of these compounds (Modica et al., 2003).

properties

Product Name

17-Propylestra-1,3,5(10)-triene-3,17beta-diol diacetate

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-17-propyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H34O4/c1-5-12-25(29-17(3)27)14-11-23-22-8-6-18-15-19(28-16(2)26)7-9-20(18)21(22)10-13-24(23,25)4/h7,9,15,21-23H,5-6,8,10-14H2,1-4H3/t21-,22-,23+,24+,25+/m1/s1

InChI Key

LQDKHUPZQHCHDD-VAFBSOEGSA-N

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C)OC(=O)C

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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